Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Anticancer Cytotoxicity Ovarian cancer

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-05-7) is a 1,3,4-thiadiazole derivative carrying a 4-methylbenzamido substituent at position 5 and an ethyl 2-thioacetate group at position 2. Its molecular formula is C14H15N3O3S2 with a molecular weight of 337.4 g·mol⁻¹.

Molecular Formula C14H15N3O3S2
Molecular Weight 337.41
CAS No. 392318-05-7
Cat. No. B2895403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392318-05-7
Molecular FormulaC14H15N3O3S2
Molecular Weight337.41
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19)
InChIKeyNKSPZUDAOIAOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-05-7): A 1,3,4-Thiadiazole Cytotoxic Probe for SAR-Driven Compound Selection


Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-05-7) is a 1,3,4-thiadiazole derivative carrying a 4-methylbenzamido substituent at position 5 and an ethyl 2-thioacetate group at position 2 [1]. Its molecular formula is C14H15N3O3S2 with a molecular weight of 337.4 g·mol⁻¹ [1]. The compound belongs to a series of 2-amido-1,3,4-thiadiazoles designed, synthesised, and evaluated as cytotoxic agents against HL-60 (promyelocytic leukaemia), SKOV-3 (ovarian carcinoma), and MOLT-4 (acute lymphoblastic leukaemia) human tumour cell lines by Almasirad et al. (2016) [2].

Why Unsubstituted or Meta-Substituted 1,3,4-Thiadiazole Analogs Cannot Substitute for the 4-Methyl Derivative (CAS 392318-05-7)


Within the 2-amido-1,3,4-thiadiazole series, the position of a single methyl group on the benzamido ring dictates cytotoxic potency and cell-line selectivity. Almasirad et al. demonstrated that moving the methyl substituent from the para position (compound 5d) to the meta position (5c) increases anti-SKOV-3 potency by 1.73-fold (IC50 26.3 vs 45.4 µM), while the unsubstituted parent (5a) is 1.67-fold more potent (IC50 27.2 µM) [1]. Conversely, the 4-methyl derivative 5d shows equipotency to the 4-chloro analog (5i, IC50 45.0 µM) but is 2.33-fold less potent than the 4-methoxy derivative (5f, IC50 19.5 µM) [1]. These sharp potency cliffs confirm that the 4-methyl substitution produces a distinct, non-interchangeable activity profile that cannot be replicated by closely related in-class analogs, making specific procurement essential for any SAR or biological profiling study.

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-05-7): Quantitative Comparator-Backed Performance Evidence


Cytotoxic Potency Against SKOV-3 Ovarian Carcinoma Cells: Comparison with Five Structural Analogs

In a head-to-head MTT assay against the SKOV-3 human ovarian carcinoma cell line, compound 5d (the target 4-methyl derivative) exhibited an IC50 of 45.4 ± 13.2 µM. This is 1.67‑fold higher (i.e. less potent) than the unsubstituted phenyl analog 5a (IC50 27.2 ± 3.0 µM), 1.73‑fold higher than the 3‑methyl isomer 5c (IC50 26.3 ± 5.0 µM), and 2.33‑fold higher than the 4‑methoxy derivative 5f (IC50 19.5 ± 2.1 µM). The 4‑chloro analog 5i gave a comparable IC50 of 45.0 ± 5.1 µM [1].

Anticancer Cytotoxicity Ovarian cancer

Cytotoxic Potency Against HL-60 Promyelocytic Leukaemia Cells: Para-Methyl vs. Para-Methoxy and Meta-Methyl

Against HL-60 human promyelocytic leukaemia cells, compound 5d showed an IC50 of 68.8 ± 14.9 µM in the MTT assay. This is 2.12‑fold less potent than the unsubstituted analog 5a (IC50 32.4 ± 4.2 µM), 2.23‑fold less than the 3‑methyl analog 5c (IC50 30.8 ± 6.4 µM), and 2.29‑fold less than the 4‑methoxy analog 5f (IC50 30.1 ± 2.7 µM). The 4‑chloro analog 5i was even less potent with an IC50 of 88.6 ± 10.8 µM [1].

Leukaemia Cytotoxicity SAR

Cell-Line Selectivity Profile: SKOV-3/HL-60 Ratio and MOLT-4 Sparing

Compound 5d selectively affects solid-tumour (SKOV-3) over leukaemia (HL-60) cells with an HL-60/SKOV-3 IC50 ratio of 1.52, similar to 5f (ratio 1.54) but distinct from the unsubstituted 5a (ratio 1.19) and 3‑methyl 5c (ratio 1.17). All five comparators were inactive against MOLT-4 cells (IC50 > 100 µM), whereas the clinical reference doxorubicin achieved IC50 values of 0.013 µM (HL-60), 0.018 µM (SKOV-3), and 0.047 µM (MOLT-4) [1]. The moderate SKOV-3 preference of 5d distinguishes it from analogs that are nearly equipotent across both sensitive cell lines.

Selectivity Cytotoxicity Leukaemia

Synthetic Yield as a Practical Procurement Metric: 4-Methyl vs. Other Analogs

The reported synthesis of 5d proceeds with a 72 % yield (0.24 g), which is lower than the 4‑methoxy derivative 5f (86 %), the unsubstituted analog 5a (78 %), the 3‑methyl analog 5c (76 %), and the 2‑methyl analog 5b (80 %) [1]. This lower yield implies a higher intrinsic synthesis cost and underscores the need to verify lot‑specific purity and pricing when procuring the 4‑methyl compound.

Synthesis Yield Procurement

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-05-7): Evidence-Linked Application Scenarios for Research and Industrial Selection


SAR Reference Standard for 1,3,4-Thiadiazole Cytotoxic Agent Optimisation

The well‑defined IC50 values against three human cancer cell lines (HL-60, SKOV-3, MOLT-4) [1] establish 5d as a reliable para‑methyl reference point for structure‑activity relationship studies. Researchers can directly compare new derivatives against the precisely quantified potency of 5d to evaluate the impact of further structural modifications on cytotoxicity.

Moderate-Activity Probe for Ovarian Cancer Cell-Based Assays

With an SKOV-3 IC50 of 45.4 µM and an HL-60/SKOV-3 selectivity ratio of 1.52 [1], 5d is suited for experiments where a moderate cytotoxic response is desired, such as combination‑index studies or mechanistic investigations that require a sub‑micromolar effective concentration to avoid rapid apoptosis saturation.

Analytical Chemistry and Quality-Control Reference Material

The complete spectroscopic characterisation (¹H NMR, ¹³C NMR, IR, MS) and elemental analysis published for 5d [1] provide a benchmark for identity and purity verification. Procurement teams can use these data for lot‑release testing and for calibrating in‑house analytical methods.

Building Block for Derivatisation via Ester Hydrolysis or Thioether Oxidation

The ethyl ester and thioether functional groups of 5d offer synthetic handles for further derivatisation. Its moderate yield (72 %) [1] suggests that scaled procurement should be planned with a yield‑adjusted cost model, but the compound remains a tractable starting material for generating focused libraries of 1,3,4-thiadiazole derivatives.

Quote Request

Request a Quote for Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.